molecular formula C5H8O3 B569424 1,4-Dioxepan-6-one CAS No. 28544-93-6

1,4-Dioxepan-6-one

Cat. No. B569424
CAS RN: 28544-93-6
M. Wt: 116.116
InChI Key: ZBEJPWPZAMESBJ-UHFFFAOYSA-N
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Description

“1,4-Dioxepan-6-one” is a compound with the molecular formula C5H8O3 . It has a molecular weight of 116.11 g/mol . The compound is also known by other synonyms such as “[1,4]Dioxepan-6-one” and "28544-93-6" .


Synthesis Analysis

The synthesis of a series of 2-substituted and 2,3-annulated 1,4-dioxepan-6-ones has been reported . The process involved Williamson etherification with 3-chloro-2-(chloromethyl)prop-1-ene and subsequent Katsuki–Sharpless oxidation .


Molecular Structure Analysis

The molecular structure of “1,4-Dioxepan-6-one” includes a seven-membered ring with two oxygen atoms and one carbonyl group . The InChI code for the compound is 1S/C5H8O3/c6-5-3-7-1-2-8-4-5/h1-4H2 .


Physical And Chemical Properties Analysis

“1,4-Dioxepan-6-one” has several computed properties. It has a molecular weight of 116.11 g/mol and a molecular formula of C5H8O3 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass of the compound is 116.047344113 g/mol . The compound has a topological polar surface area of 35.5 Ų . The heavy atom count is 8 .

Scientific Research Applications

  • Synthesis and Olfactory Properties : A study by Plummer et al. (2015) reported the synthesis of a series of 2-substituted and 2,3-annulated 1,4-dioxepan-6-ones. They discovered that 2-Propyl-1,4-dioxepan-6-one has a green floral odor with anisic and cinnamic nuances, highlighting the importance of a benzenoid ring system for marine odorants.

  • Activated Monomer Cationic Polymerization : Shibasaki et al. (1999) conducted a study on the ring-opening polymerization of 1,3-dioxepan-2-one using water-hydrogen chloride as an initiator. This process yielded polymers with controlled molecular weight based on the amount of water used (Shibasaki et al., 1999).

  • Bioremediation of 1,4-Dioxane-Contaminated Waters : Zhang et al. (2017) provided insights into bioremediation methods for treating 1,4-dioxane-contaminated environments. They emphasized the challenges due to its unique properties and co-occurrence with other contaminants, proposing advancements in bioremediation research (Zhang, Gedalanga, & Mahendra, 2017).

  • Dehydrogenative Annulation for Synthesis : Cai and Xu (2018) described a method for synthesizing saturated O-heterocycles, including 1,4-dioxane and 1,4-dioxepane derivatives, using an electrochemical dehydrogenative annulation of alkenes with diols. This method is notable for being metal- and oxidant-free, emphasizing sustainability (Cai & Xu, 2018).

  • Lipase-Catalyzed Resolution of Derivatives : Research by Gruttadauria et al. (2006) explored the kinetic resolution of anti-6-substituted 1,3-dioxepan-5-ols using immobilized lipase, providing enantiomerically pure alcohols and acetates as potential building blocks (Gruttadauria et al., 2006).

  • Controlled Ring-Opening Polymerization : Albertsson, Edlund, and Stridsberg (2000) discussed the controlled ring-opening polymerization of lactones and lactides, including 1,5-dioxepan-2-one (DXO), highlighting its potential in biodegradable polymers for biomedical applications (Albertsson, Edlund, & Stridsberg, 2000).

  • Mechanism of Degradation in Aqueous Solutions : Stefan and Bolton (1998) investigated the degradation mechanism of 1,4-dioxane in dilute aqueous solutions using the UV/Hydrogen Peroxide Process. Their study provided insights into the intermediates formed and the complete mineralization process of 1,4-dioxane (Stefan & Bolton, 1998).

  • NMDA Receptor Antagonists Based on 1,4-Dioxane Ring : Bonifazi et al. (2015) designed compounds based on the 1,4-dioxane ring as potent antagonists at NMDA receptors or with high affinity for σ1 receptors, potentially useful in medicinal chemistry (Bonifazi et al., 2015).

Mechanism of Action

Target of Action

This compound is primarily used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The resulting changes depend on the nature of the target and the context of the interaction.

Biochemical Pathways

Given its use in proteomics research , it might be involved in protein-related pathways.

Result of Action

One study suggests that 1,4-dioxepan-6-ones have significant olfactory properties, indicating that they may interact with olfactory receptors and influence smell perception .

properties

IUPAC Name

1,4-dioxepan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5-3-7-1-2-8-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEJPWPZAMESBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676800
Record name 1,4-Dioxepan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxepan-6-one

CAS RN

28544-93-6
Record name 1,4-Dioxepan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxepan-6-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

A: 2-Propyl-1,4-dioxepan-6-one (8c) stands out due to its unique green floral aroma, accompanied by hints of anise and cinnamon. [] This complex scent profile makes it an intriguing candidate for potential applications in the fragrance industry.

A: While some of the synthesized 1,4-dioxepan-6-one derivatives possessed interesting scents, the study concluded that the presence of a benzenoid ring system is crucial for the characteristic marine odor profile. [] This suggests that the 1,4-dioxepan-6-one structure alone may not be sufficient to elicit this specific type of odor.

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